3-methoxy-N-ethoxycarbonylbenzylamine
Description
3-Methoxy-N-ethoxycarbonylbenzylamine is a benzylamine derivative characterized by a methoxy group at the benzene ring’s 3-position and an ethoxycarbonyl (carbamate) group attached to the nitrogen atom. This structural configuration imparts unique physicochemical properties, making it a compound of interest in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
ethyl N-[(3-methoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C11H15NO3/c1-3-15-11(13)12-8-9-5-4-6-10(7-9)14-2/h4-7H,3,8H2,1-2H3,(H,12,13) |
InChI Key |
IATPKDUDGLWVEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds:
This compound Substituents: Methoxy (electron-donating), ethoxycarbonyl (polar, bulky carbamate). Molecular Formula: C₁₁H₁₅NO₃ (calculated). Key Features: The carbamate group may act as a protective moiety for amines or participate in hydrogen bonding, influencing catalytic or biological activity.
3-Methoxy-N-methylbenzylamine () Substituents: Methoxy, methyl (electron-donating, less bulky). Molecular Formula: C₉H₁₃NO (as per ; molecular weight: 151.21 g/mol). Key Features: Reduced steric hindrance compared to the ethoxycarbonyl analog, enhancing solubility in organic solvents. Used as an intermediate in chemical synthesis .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Substituents: Hydroxy-dimethylethyl (N,O-bidentate directing group), methyl. Molecular Formula: C₁₂H₁₇NO₃ (calculated molecular weight: 223.27 g/mol). Key Features: The N,O-directing group enables metal-catalyzed C–H bond functionalization, a critical feature in synthetic chemistry .
Physicochemical Properties
Notes:
- The ethoxycarbonyl group increases molecular weight and polarity, likely reducing volatility compared to methylated analogs.
- The carbamate’s hydrolytic stability surpasses esters but remains susceptible to strong acids/bases.
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